molecular formula C18H26ClNO2 B5853804 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide

Cat. No. B5853804
M. Wt: 323.9 g/mol
InChI Key: CQZVCNQADKIATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide, also known as VX-765, is a potent and selective inhibitor of caspase-1. Caspase-1 is a key enzyme involved in the inflammatory response and is implicated in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. VX-765 has been extensively studied for its potential therapeutic applications in these and other diseases.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is a selective inhibitor of caspase-1, an enzyme involved in the inflammatory response. Caspase-1 is responsible for the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduces the production of these cytokines and thereby reduces inflammation.
Biochemical and physiological effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has been shown to have anti-inflammatory effects in various preclinical models. In a model of sepsis, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduced the production of pro-inflammatory cytokines and improved survival. In a model of acute lung injury, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduced inflammation and improved lung function. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has also been shown to reduce the accumulation of amyloid beta in the brains of transgenic mice, suggesting a potential therapeutic role in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is its selectivity for caspase-1, which reduces the risk of off-target effects. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide. One area of interest is the potential therapeutic role of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide in neuroinflammatory disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, further research is needed to optimize the pharmacokinetic properties of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide to improve its efficacy and reduce the need for frequent dosing.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with cyclooctylamine to form the corresponding amine. This amine is then reacted with acetic anhydride to form the acetamide derivative. Finally, the phenoxy group is introduced by reacting the acetamide with 4-chlorophenol in the presence of a base.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has shown promise in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neuroinflammatory disorders. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has also been shown to have anti-inflammatory effects in models of sepsis, acute lung injury, and other inflammatory disorders.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO2/c1-13-10-16(11-14(2)18(13)19)22-12-17(21)20-15-8-6-4-3-5-7-9-15/h10-11,15H,3-9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZVCNQADKIATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide

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